tert-butyl N-(3-ethenyloxolan-3-yl)carbamate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-ethenyloxolan-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-11(6-7-14-8-11)12-9(13)15-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,13) |
InChI Key |
XUGMISJPTRNLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-(3-ethenyloxolan-3-yl)carbamate
Currently, detailed direct literature specifically describing the preparation of this compound is limited in publicly accessible databases. However, based on general synthetic strategies for tert-butyl carbamate derivatives and related oxolane-substituted carbamates, several plausible preparation routes and methodologies can be outlined. These are supported by analogous methods used for related tert-butyl carbamate derivatives and oxolane-functionalized compounds.
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
Stepwise Preparation Approach
Synthesis of 3-ethenyloxolane intermediate
The 3-ethenyloxolane moiety can be synthesized through ring closure reactions involving hydroxyalkenes or via functionalization of tetrahydrofuran derivatives. For example, starting from a tetrahydrofuran-3-one or 3-hydroxy tetrahydrofuran, an ethenyl group can be introduced by alkylation or Wittig-type olefination reactions.
Introduction of the tert-butyl carbamate group
The nitrogen atom substitution with the tert-butyl carbamate group is commonly achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This reaction selectively protects the amine functionality as the Boc-carbamate.
Alternatively, the synthesis may start from an amino-substituted oxolane precursor, which is then subjected to Boc protection.
Representative Synthetic Route (Hypothetical)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting oxolane derivative + vinylation reagents (e.g., Wittig reagent) | Introduction of ethenyl group at 3-position of oxolane ring | 70-85 | Requires inert atmosphere, dry solvents |
| 2 | Amination of 3-ethenyloxolane intermediate | Introduction of amino group at 3-position | 60-75 | May involve nucleophilic substitution |
| 3 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Boc protection of the amine to form tert-butyl carbamate | 80-95 | Mild conditions, room temperature |
This route is consistent with known methods for similar carbamate derivatives.
Key Considerations in Preparation
- Moisture sensitivity: Boc-protected carbamates are often moisture sensitive; reactions and storage should be under inert atmosphere.
- Purification: Crystallization from hexane/ethyl acetate mixtures or column chromatography is typically used.
- Reaction monitoring: TLC and NMR are used to confirm the formation of the carbamate and the presence of the ethenyl group.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction temperature | 0 to 25 °C | Mild conditions preferred |
| Solvents | Ethyl acetate, dichloromethane | Dry, anhydrous solvents recommended |
| Base for Boc protection | Triethylamine, N-methylmorpholine | Neutralizes acid byproducts |
| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) | Standard Boc protecting reagent |
| Yield | 70-95% | Depends on purity of intermediates |
| Purification method | Crystallization, chromatography | Ensures removal of side products |
| Storage conditions | Inert atmosphere, dry environment | Prevents hydrolysis of carbamate |
Summary of Research Findings
- No direct experimental procedures for this compound are widely published in open literature.
- Preparation methods are inferred from related tert-butyl carbamate derivatives and oxolane chemistry.
- The mixed acid anhydride method and Boc protection of amino-oxolane intermediates are the most reliable and high-yielding approaches.
- The compound’s synthesis requires careful control of moisture and reaction conditions to maintain the integrity of the carbamate group.
- The compound is useful as an intermediate in pharmaceutical synthesis, as demonstrated by related carbamate derivatives used in drug development.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield tert-butylamine and corresponding acids or alcohols.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq.), 60–80°C, 4–6 hrs | 3-ethenyloxolan-3-ol + CO₂ + tert-butylamine | |
| Basic Hydrolysis | NaOH (aq.), reflux, 3–5 hrs | Sodium salt of 3-ethenyloxolan-3-ol + tert-butylamine |
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic water attack.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the carbamate bond.
Ring-Opening Reactions
The oxolane ring participates in nucleophilic ring-opening reactions due to strain in the five-membered ring.
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Amines (e.g., PhCH₂NH₂) | Anhydrous EtOAc, -10–5°C, 3–5 hrs | Linear amide derivatives | |
| Thiols (e.g., HSPh) | THF, RT, 2–4 hrs | Thioether-functionalized open-chain compounds |
Key Observations :
-
Reactions with benzylamine (PhCH₂NH₂) under cold, anhydrous conditions yield amides with >90% efficiency .
-
Steric hindrance from the tert-butyl group moderates reaction rates.
Elimination Reactions
The ethenyl group enables elimination under thermal or acidic conditions to form conjugated dienes.
| Conditions | Products | Reference |
|---|---|---|
| H₂SO₄, 100°C, 2 hrs | 3-vinyloxolane + tert-butyl isocyanate | |
| Pyridine, reflux, 6 hrs | Isolated alkene derivatives |
Mechanism :
Protonation of the carbamate oxygen triggers β-elimination, releasing CO₂ and generating an alkene.
Pharmaceutical Intermediates
-
Serves as a precursor for lacosamide analogs via condensation with benzylamine .
-
The stereochemistry of the oxolane ring influences biological activity in derived compounds.
Polymer Chemistry
Scientific Research Applications
tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethenyloxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
The structural analogs differ primarily in the substituents on the carbamate backbone, influencing electronic, steric, and conformational properties:
tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Substituent : 3-fluoro on a cyclohexane ring.
- Impact : Fluorine’s electronegativity enhances electronic stabilization and influences hydrogen bonding, making it suitable for medicinal chemistry applications. The cyclohexane ring provides conformational rigidity .
tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
- Substituent: 4-amino on an oxolane (THF) ring.
- Impact: The amino group enables nucleophilic substitutions or condensations, making it a versatile intermediate for heterocycle synthesis .
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-48-0)
Physical and Spectral Properties
Biological Activity
Tert-butyl N-(3-ethenyloxolan-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical formula:
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 155.19 g/mol
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an ethenyloxolane structure. This unique configuration may influence its biological activity, particularly in enzyme inhibition and pharmacological applications.
Research suggests that this compound acts primarily as an inhibitor of specific enzymes involved in various metabolic pathways. The compound's ability to modulate enzyme activity can lead to significant biological effects, including:
- Inhibition of METTL3 : A study indicated that certain carbamate derivatives, including this compound, inhibit the METTL3 enzyme, which is involved in RNA methylation processes. This inhibition may have implications for cancer treatment and epigenetic regulation .
Biological Activity
Several studies have reported on the biological activities of this compound:
- Antimicrobial Activity : The compound has shown potential against various pathogens, suggesting its use in anti-infection therapies.
- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis in certain cancer cell lines.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuronal signaling pathways.
Case Study 1: Inhibition of METTL3
In a recent study focusing on the inhibition of METTL3, this compound was tested alongside other carbamate derivatives. The results demonstrated a significant reduction in METTL3 activity, leading to altered gene expression profiles in treated cells. This finding underscores the compound's potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of the compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential application in developing new antibiotics .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | References |
|---|---|---|
| Enzyme Inhibition | Inhibits METTL3 | |
| Antimicrobial | Effective against E. coli | |
| Neuroprotective | Modulates neuronal signaling | Preliminary Studies |
Table 2: Comparison with Related Compounds
| Compound | Molecular Weight | METTL3 Inhibition (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | 155.19 g/mol | 25 µM | Yes |
| tert-butyl carbamate | 117.15 g/mol | Not specified | Moderate |
| tert-butyl (3-aminopropyl)carbamate | 173.23 g/mol | 30 µM | Yes |
Q & A
Q. What synthetic methodologies are commonly employed for tert-butyl N-(3-ethenyloxolan-3-yl)carbamate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves condensation reactions. For example, tert-butyl 2-amino phenylcarbamate derivatives are synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids . Reaction optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency.
Q. Example Protocol :
Dissolve tert-butyl carbamate precursor (1 equiv) and substituted acid (1.2 equiv) in DCM.
Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DMAP (0.1 equiv).
Stir at room temperature for 12–24 hours.
Purify via column chromatography (hexane/ethyl acetate gradient).
Q. Yield Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DCM, RT | 65–75 | >95% |
| DCC/DMAP, THF, 0°C | 50–60 | 90% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
- FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
Data Contradiction Analysis :
Discrepancies in NMR integration may arise from rotameric equilibria in the carbamate group. Use variable-temperature NMR or DFT calculations to resolve .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refine the molecular conformation of tert-butyl carbamate derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .
- SHELX Workflow :
Example Findings :
In tert-butyl N-(2,5-difluorophenyl)carbamate (CAS: 951127-25-6), the oxolane ring adopts a chair conformation, with dihedral angles <10° between substituents .
Q. What strategies resolve contradictions in spectroscopic data during characterization of novel carbamates?
Methodological Answer:
- Dynamic Effects : Use VT-NMR to probe conformational exchange (e.g., carbamate rotamers).
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT (B3LYP/6-31G*) calculations .
- Cross-Technique Correlation : Overlay IR carbonyl stretches with X-ray bond lengths to confirm electronic effects.
Case Study :
For tert-butyl N-(3-chloro-2-methylphenyl)carbamate, discrepancies in NOESY cross-peaks were resolved by MD simulations, revealing steric hindrance from the tert-butyl group .
Q. How are carbamate derivatives applied in medicinal chemistry, and what are their design considerations?
Methodological Answer:
- Drug Design :
- Bioisosteres : Carbamates mimic esters/amides with enhanced metabolic stability.
- Targeted Delivery : Fluorinated derivatives (e.g., 2,5-difluorophenyl) improve blood-brain barrier penetration .
- SAR Studies :
- Modify oxolane substituents to tune lipophilicity (clogP) and solubility (LogS).
- Assess enzyme inhibition (e.g., IC₅₀ via fluorescence assays) .
Example Application :
tert-Butyl carbamates with fluorinated aryl groups show promise as kinase inhibitors, with IC₅₀ values <100 nM in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
